JBJ-04-125-02

説明

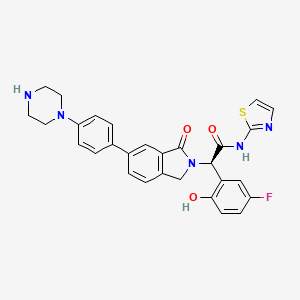

The exact mass of the compound (2R)-2-(5-fluoro-2-hydroxyphenyl)-2-{1-oxo-6-[4-(piperazin-1-yl)phenyl]-1,3-dihydro-2H-isoindol-2-yl}-N-(1,3-thiazol-2-yl)acetamide is 543.17403904 g/mol and the complexity rating of the compound is 870. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-(5-fluoro-2-hydroxyphenyl)-2-[3-oxo-5-(4-piperazin-1-ylphenyl)-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37)/t26-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQVOTINPRYDAO-AREMUKBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)[C@H](C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Allosteric Inhibition of Mutant EGFR: A Technical Guide to JBJ-04-125-02

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of JBJ-04-125-02, a potent and selective allosteric inhibitor of mutant epidermal growth factor receptor (EGFR). Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular effects, and preclinical efficacy of this compound, offering a comprehensive resource for those engaged in the field of targeted cancer therapy.

Core Mechanism of Action: Allosteric Inhibition of Mutant EGFR

This compound is a fourth-generation, orally active EGFR inhibitor that operates through an allosteric mechanism.[1] Unlike traditional ATP-competitive inhibitors that bind to the kinase's active site, this compound binds to a distinct pocket on the EGFR kinase domain.[2] This allosteric binding stabilizes an inactive conformation of the EGFR protein, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4]

A key feature of this compound is its high selectivity for mutant forms of EGFR, particularly those harboring resistance mutations to previous generations of EGFR tyrosine kinase inhibitors (TKIs). This includes the L858R/T790M double mutant and the highly resistant L858R/T790M/C797S triple mutant, which render many ATP-competitive inhibitors ineffective.[4][5] The compound has demonstrated potent inhibitory activity against these clinically relevant mutations while showing minimal activity against wild-type EGFR, suggesting a favorable therapeutic window and potentially reduced side effects associated with wild-type EGFR inhibition.[4]

Quantitative Data Summary

The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against EGFR Mutants

| EGFR Mutant | IC50 (nM) | Cell Line | Assay Type |

| L858R/T790M | 0.26 | Ba/F3 | Kinase Assay |

| L858R | >1000 | Ba/F3 | Cell Proliferation |

| L858R/T790M | 8 | Ba/F3 | Cell Proliferation |

| L858R/T790M/C797S | 19 | Ba/F3 | Cell Proliferation |

| Wild-Type EGFR | >1000 | Ba/F3 | Cell Proliferation |

Data compiled from multiple sources.[3][4]

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dosing Route |

| Half-life (t½) | 3 hours | Intravenous (3 mg/kg) |

| AUC (last) | 728,577 min*ng/mL | Intravenous (3 mg/kg) |

| Cmax | 1.1 µmol/L | Oral (20 mg/kg) |

| Oral Bioavailability | 3% | Oral (20 mg/kg) |

Data from in vivo studies in mice.[3]

Signaling Pathway Inhibition

This compound effectively inhibits the autophosphorylation of mutant EGFR, leading to the downregulation of key downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK (MAPK) pathways.[3] Inhibition of these pathways ultimately leads to decreased cell proliferation and increased apoptosis in EGFR-mutant cancer cells.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines the determination of the in vitro inhibitory activity of this compound against EGFR L858R/T790M.

Materials:

-

Recombinant EGFR L858R/T790M enzyme

-

Biotinylated TK peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

This compound (serial dilutions)

-

HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a reaction mixture containing the EGFR enzyme and biotinylated TK peptide substrate in the assay buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the enzyme/substrate mixture to the wells.

-

Initiate the kinase reaction by adding ATP to a final concentration at its Km value.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665) and incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665 nm/620 nm) and determine the IC50 values by fitting the data to a four-parameter logistic equation.[6][7][8][9]

Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of this compound on the proliferation of EGFR-mutant cancer cell lines.

Materials:

-

EGFR-mutant cell lines (e.g., Ba/F3 cells stably expressing EGFR mutants, H1975)

-

Complete growth medium

-

This compound (serial dilutions)

-

MTS reagent

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values.[2]

Western Blot Analysis

This protocol is for examining the phosphorylation status of EGFR and downstream signaling proteins.

Materials:

-

EGFR-mutant cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells and treat with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[3]

In Vivo Xenograft Studies

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

EGFR-mutant cancer cells (e.g., H1975)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.[3]

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).

Mandatory Visualizations

Experimental Workflow: In Vitro IC50 Determination

Experimental Workflow: In Vivo Xenograft Study

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homogeneous time-resolved fluorescence assays [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

The Allosteric Advantage: A Technical Guide to JBJ-04-125-02, a Mutant-Selective EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JBJ-04-125-02, a potent and orally active allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound demonstrates high selectivity for mutant forms of EGFR, including the clinically significant L858R/T790M and L858R/T790M/C797S mutations, which are associated with resistance to conventional ATP-competitive tyrosine kinase inhibitors (TKIs). This document details the compound's mechanism of action, presents key quantitative data, outlines experimental methodologies, and visualizes critical pathways and workflows.

Introduction: Overcoming Resistance in EGFR-Mutant NSCLC

Activating mutations in the EGFR gene are key drivers in a significant subset of non-small cell lung cancer (NSCLC). While targeted therapies with EGFR TKIs have revolutionized treatment, the emergence of resistance mutations, such as T790M and C797S, remains a major clinical challenge. Allosteric inhibitors, which bind to a site on the kinase domain distinct from the ATP-binding pocket, offer a promising strategy to overcome this resistance. This compound emerges as a significant compound in this class, demonstrating the ability to inhibit EGFR signaling and tumor growth in preclinical models of resistant NSCLC.[1][2]

Mechanism of Action: Allosteric Inhibition of Mutant EGFR

This compound functions as a potent, mutant-selective, allosteric inhibitor of EGFR.[3][4] Unlike ATP-competitive inhibitors, it does not compete with the high intracellular concentrations of ATP. Instead, it binds to a distinct pocket on the EGFR kinase domain, inducing a conformational change that locks the enzyme in an inactive state. This mechanism allows it to effectively target EGFR mutations that confer resistance to traditional TKIs, including the challenging C797S mutation.[4] Furthermore, studies have shown that the ATP-competitive covalent inhibitor, osimertinib, can enhance the binding of this compound to mutant EGFR, suggesting a synergistic relationship and a potential for combination therapy.[2]

Below is a diagram illustrating the allosteric inhibition of the EGFR signaling pathway by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Cell Line | Assay Type | IC50 |

| EGFR L858R/T790M | - | Kinase Assay | 0.26 nM[3][4][5][6] |

| EGFR L858R | Ba/F3 | Cell Viability | Efficacious[2][5][7] |

| EGFR L858R/T790M | Ba/F3 | Cell Viability | Efficacious[2][5][7] |

| EGFR L858R/T790M/C797S | Ba/F3 | Cell Viability | Efficacious[2][5][7] |

| EGFR L858R/T790M | H1975 | Cell Viability | Low nanomolar range[2][5][7] |

| EGFR L858R/T790M | H3255GR | Cell Viability | Efficacious[2] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dosing |

| Half-life (t1/2) | 3 hours[5] | 3 mg/kg (intravenous) |

| AUClast | 728,577 min*ng/mL[5] | 3 mg/kg (intravenous) |

| Cmax | 1.1 µmol/L[5] | 20 mg/kg (oral) |

| Oral Bioavailability | 3%[5] | 20 mg/kg (oral) |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Procedure:

-

Cell Seeding: Seed NSCLC cells (e.g., H1975) or Ba/F3 cells stably expressing EGFR mutants in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in growth medium to the desired final concentrations (e.g., 0-1000 nM).[5][7] The final DMSO concentration should be kept below 0.1%.

-

Treatment: Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) group.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5][7]

-

MTS Addition: Add 20 µL of MTS reagent to each well.[1][3][8]

-

Incubation: Incubate the plates for 1-4 hours at 37°C.[1][3][8]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[1][8]

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values using non-linear regression analysis.

Western Blotting for EGFR Signaling Pathway Analysis

This protocol is used to determine the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells (e.g., H1975, Ba/F3 mutants) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.01-10 µM) for a specified time (e.g., 2-24 hours).[5]

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and Protease Inhibitor Cocktail).[9]

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in 2X SDS sample buffer.

-

Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK1/2, and total ERK1/2 overnight at 4°C.[2]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

In Vivo Xenograft Mouse Model

This protocol describes the evaluation of the anti-tumor activity of this compound in a mouse model of NSCLC.

Procedure:

-

Cell Implantation: Subcutaneously inject human NSCLC cells (e.g., H1975) or Ba/F3 cells expressing mutant EGFR into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[10][11]

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer this compound (e.g., 50 mg/kg) or vehicle control via oral gavage once daily.[5][7]

-

Monitoring: Monitor tumor volume and body weight regularly throughout the study.

-

Endpoint: At the end of the study (e.g., after 15 weeks of treatment), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting).[5]

Conclusion

This compound represents a promising step forward in the development of therapies for EGFR-mutant NSCLC, particularly for patients who have developed resistance to existing treatments. Its allosteric mechanism of action provides a clear advantage in targeting resistance mutations that arise in the ATP-binding pocket of EGFR. The preclinical data presented in this guide highlight its potent anti-proliferative and anti-tumor activities, both as a single agent and in combination with other EGFR inhibitors. Further investigation and clinical development of this compound and similar allosteric inhibitors are warranted to translate these promising preclinical findings into effective treatments for patients with EGFR-driven lung cancer.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. This compound | 2060610-53-7 | EGFR | MOLNOVA [molnova.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. origene.com [origene.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the EGFR Binding Site of JBJ-04-125-02

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the allosteric inhibitor JBJ-04-125-02 and its binding site on the Epidermal Growth Factor Receptor (EGFR). This compound is a potent, orally active, and mutant-selective inhibitor that offers a promising therapeutic strategy for overcoming resistance to traditional ATP-competitive EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][2] This is particularly relevant for patients who have developed resistance mutations such as the C797S substitution, which abrogates the efficacy of covalent inhibitors like osimertinib. This document details the unique allosteric binding site of this compound, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes critical pathways and workflows.

Introduction: A Novel Allosteric Approach to EGFR Inhibition

The development of tyrosine kinase inhibitors (TKIs) targeting EGFR has revolutionized the treatment of NSCLC. However, the emergence of acquired resistance mutations, notably T790M and subsequently C797S, has created a significant clinical challenge. Second and third-generation EGFR TKIs, which often form a covalent bond with Cysteine 797 in the ATP-binding pocket, are rendered ineffective by the C797S mutation.

This compound represents a paradigm shift in EGFR inhibition by targeting an allosteric site, a binding pocket distinct from the highly conserved ATP-binding region.[3] This allosteric mechanism allows this compound to be effective against EGFR variants harboring the C797S mutation.[1] Furthermore, studies have shown that this compound can act synergistically with ATP-competitive inhibitors like osimertinib, leading to enhanced apoptosis and more effective inhibition of cellular growth.[4][5][6]

The Allosteric Binding Site of this compound on EGFR

The crystal structure of this compound in complex with EGFR (PDB ID: 6DUK) reveals that it binds to an allosteric pocket created by the outward displacement of the αC-helix in the inactive kinase conformation. This pocket is located adjacent to the ATP-binding site.

Analysis of the co-crystal structure indicates that this compound interacts with a specific set of amino acid residues within this allosteric pocket. These interactions are crucial for its potent and selective inhibition. The key interacting residues in the binding site include:

-

Alanine 743 (Ala743)

-

Isoleucine 744 (Ile744)

-

Leucine 747 (Leu747)

-

Glutamic Acid 749 (Glu749)

-

Threonine 751 (Thr751)

-

Isoleucine 853 (Ile853)

-

Threonine 854 (Thr854)

-

Aspartic Acid 855 (Asp855)

-

Glycine 857 (Gly857)

-

Leucine 858 (Leu858)

-

Leucine 861 (Leu861)

These interactions stabilize the inactive conformation of the EGFR kinase domain, thereby preventing its activation and downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | EGFR Mutation Status | Assay Type | IC50 | Reference |

| Ba/F3 | L858R/T790M | Kinase Assay (HTRF) | 0.26 nM | [1] |

| Ba/F3 | L858R/T790M/C797S | Cell Viability (MTS) | 0.61 µM | [2] |

| H1975 | L858R/T790M | Cell Viability (MTS) | Low nanomolar | [4] |

Table 2: In Vivo Pharmacokinetic Properties of this compound

| Parameter | Value | Dosing | Reference |

| Half-life (t1/2) | 3 hours | 3 mg/kg intravenous | [1] |

| AUClast | 728,577 min*ng/mL | 3 mg/kg intravenous | [1] |

| Cmax | 1.1 µmol/L | 20 mg/kg oral | [1] |

| Oral Bioavailability | 3% | 20 mg/kg oral | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

EGFR-mutant cell lines (e.g., H1975, Ba/F3)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Cell Seeding: For adherent cells like H1975, seed at a density of 3,000-5,000 cells per well in a 96-well plate. For suspension cells like Ba/F3, a similar density is used. Allow adherent cells to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete growth medium. A typical concentration range is 0.1 nM to 1000 nM.[1] Add the diluted compound or DMSO vehicle control to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1][4]

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.[4]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]

-

Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells and plot the results to determine the IC50 value.

Western Blot Analysis of EGFR Pathway Activation

This protocol is used to determine the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.

Materials:

-

EGFR-mutant cell lines (e.g., H1975)

-

This compound

-

DMSO

-

Ice-cold PBS

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, total ERK1/2, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection system

Procedure:

-

Cell Treatment: Plate cells and treat with the desired concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[4]

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system.

In Vitro EGFR Kinase Assay (HTRF)

This assay is used to measure the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase.

Materials:

-

Recombinant EGFR kinase (e.g., L858R/T790M mutant)

-

This compound

-

ATP

-

Biotinylated substrate peptide

-

HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-tyrosine antibody and streptavidin-XL665)

-

Assay buffer

-

Low-volume 384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Reaction Setup: In a 384-well plate, add the assay buffer, EGFR kinase, and varying concentrations of this compound.

-

Initiation of Reaction: Add a mixture of ATP and the biotinylated substrate peptide to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the HTRF detection reagents.

-

Final Incubation: Incubate the plate at room temperature to allow for binding of the detection reagents.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Allosteric Inhibition of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Single and Dual Targeting of Mutant EGFR with an Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to JBJ-04-125-02: A Mutant-Selective Allosteric EGFR Inhibitor

Disclaimer: This technical guide provides a comprehensive overview of JBJ-04-125-02. Initial searches did not yield any information linking this compound to pan-DCAF inhibition. The available scientific literature consistently identifies this compound as a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document will focus on its established role as an EGFR inhibitor.

Chemical Structure and Properties

This compound is a small molecule inhibitor with a complex heterocyclic structure. It is often supplied as a racemic mixture.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxo-6-(4-(piperazin-1-yl)phenyl)isoindolin-2-yl)-N-(thiazol-2-yl)acetamide[1] |

| Molecular Formula | C29H26FN5O3S[1][2][3] |

| Molecular Weight | 543.61 g/mol [2][4] |

| Canonical SMILES | O=C(NC1=NC=CS1)C(C2=CC(F)=CC=C2O)N(CC3=C4C=C(C5=CC=C(N6CCNCC6)C=C5)C=C3)C4=O[3][5] |

| CAS Number | 2140807-05-0 (racemic)[1] |

| Appearance | Solid powder[6] |

| Purity | >99% by HPLC[6] |

| Solubility | Soluble in DMSO[4][6] |

| Storage | Store at -20°C for long-term storage (up to 3 years)[6]. |

Mechanism of Action

This compound is a fourth-generation, orally active, allosteric inhibitor of EGFR.[2] Unlike many other EGFR inhibitors that compete with ATP at the kinase domain's active site, this compound binds to a distinct allosteric site. This non-competitive mechanism of action allows it to be effective against EGFR mutations that confer resistance to ATP-competitive inhibitors, most notably the T790M and C797S mutations.

Its primary mechanism involves the inhibition of constitutively active mutant EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[5] This leads to the suppression of tumor growth.

Data Presentation

In Vitro Efficacy

This compound has demonstrated potent and selective inhibitory activity against mutant forms of EGFR in various cell-based assays.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 |

| EGFR (L858R/T790M) | Kinase Assay | 0.26 nM[2] |

| H1975 cells (EGFR L858R/T790M) | Cell Proliferation Assay | Low nanomolar range[5] |

| Ba/F3 cells (EGFR L858R/T790M) | Cell Proliferation Assay | Low nanomolar range[5] |

| Ba/F3 cells (EGFR L858R/T790M/C797S) | Cell Proliferation Assay | Low nanomolar range[5] |

In Vivo Pharmacokinetics

Pharmacokinetic studies in mice have provided initial insights into the drug's profile.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dosing |

| Half-life (t1/2) | 3 hours[5] | 3 mg/kg intravenous |

| AUClast | 728,577 min*ng/mL[5] | 3 mg/kg intravenous |

| Cmax | 1.1 µmol/L[5] | 20 mg/kg oral |

| Oral Bioavailability | 3%[5] | 20 mg/kg oral |

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the searched literature. The development of allosteric EGFR inhibitors like this compound involves complex multi-step organic synthesis.[6]

Cell Viability (MTS) Assay

This protocol is used to determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

EGFR-mutant cell lines (e.g., H1975, Ba/F3 expressing mutant EGFR)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTS reagent

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and further dilute in growth medium to achieve the desired final concentrations (e.g., 0-1000 nM).

-

Treatment: After allowing the cells to attach for 24 hours, replace the medium with fresh medium containing various concentrations of this compound.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value using non-linear regression analysis.

Western Blotting for EGFR Pathway Proteins

This protocol is used to assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.

Materials:

-

EGFR-mutant cell lines

-

This compound

-

DMSO

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection system

Procedure:

-

Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities using densitometry software.

In Vivo Xenograft Mouse Model

This protocol is to evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

EGFR-mutant cancer cell line (e.g., H1975)

-

Matrigel

-

This compound

-

Vehicle for administration (e.g., corn oil)

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously inject 5-10 million H1975 cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).

-

Treatment Initiation: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle daily via oral gavage.[3]

-

Efficacy Evaluation: Continue treatment for a specified period (e.g., 15 weeks) and monitor tumor volume and the general health of the mice.[3]

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for western blot analysis to confirm target engagement.

Mandatory Visualizations

References

- 1. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | EGFR Allosteric Inhibitor | CAS 2140807-05-0 [dcchemicals.com]

- 4. Frontiers | Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study [frontiersin.org]

- 5. Design, synthesis and biological evaluation of EGFR kinase inhibitors that spans the orthosteric and allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.vensel.org [pubs.vensel.org]

Technical Guide: JBJ-04-125-02, a Mutant-Selective Allosteric EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-04-125-02 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Its CAS Number is 2140807-05-0.[3] This compound has demonstrated significant preclinical activity, particularly against EGFR mutations that confer resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs), such as the T790M and C797S mutations.[2][4] this compound binds to a site on the EGFR kinase domain distinct from the ATP-binding pocket, offering a complementary therapeutic strategy to existing ATP-competitive inhibitors.[5] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2140807-05-0 (racemic) | [3] |

| Molecular Formula | C29H26FN5O3S | [3] |

| Molecular Weight | 543.68 g/mol | [3] |

In Vitro Activity

This compound demonstrates potent and selective inhibition of mutant EGFR. The following table summarizes its inhibitory activity against various EGFR mutations.

| Cell Line / EGFR Mutation | IC50 | Reference |

| EGFR L858R/T790M | 0.26 nM | [1][2][6] |

| Ba/F3 EGFR L858R | Micromolar range | [4] |

| Ba/F3 EGFR L858R/T790M | Nanomolar range | [4] |

| Ba/F3 EGFR L858R/T790M/C797S | Nanomolar range | [4] |

| H1975 (L858R/T790M) | Low nanomolar range | [1][4] |

In Vivo Pharmacology and Pharmacokinetics

This compound has shown significant anti-tumor efficacy in preclinical models of non-small cell lung cancer (NSCLC).

In Vivo Efficacy

| Animal Model | Dosage and Administration | Key Findings | Reference |

| EGFR L858R/T790M/C797S Genetically Engineered Mice (GEM) | 50 mg/kg, oral gavage, once daily for 15 weeks | Marked tumor regressions within 4 weeks of treatment. | [1][7] |

| H1975 Xenograft | 100 mg/kg | Inhibition of tumor growth. | [4] |

Pharmacokinetic Profile

| Parameter | Value | Condition | Reference |

| Half-life (t½) | 3 hours | 3 mg/kg intravenous dose | [1][7] |

| AUC (last) | 728,577 min*ng/mL | 3 mg/kg intravenous dose | [1][7] |

| Cmax | 1.1 µmol/L | 20 mg/kg oral dose | [1][7] |

| Oral Bioavailability | 3% | 20 mg/kg oral dose | [1][7] |

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor of EGFR. This mechanism allows it to be effective against mutations like C797S, which confer resistance to ATP-competitive inhibitors that require covalent binding to the C797 residue. This compound has been shown to inhibit the phosphorylation of EGFR and downstream signaling proteins, primarily through the AKT and ERK1/2 pathways.[1][8][9]

EGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from methodologies used to assess the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding: Seed Ba/F3, H1975, or other relevant cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in growth medium to achieve the desired final concentrations (e.g., 0-1000 nM). Ensure the final DMSO concentration is below 0.1%.

-

Treatment: Add the diluted compound to the appropriate wells. Include a DMSO-only control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine IC50 values using non-linear regression analysis.

Western Blotting for EGFR Pathway Inhibition

This protocol outlines the procedure to analyze the phosphorylation status of EGFR and its downstream targets.

-

Cell Treatment: Plate cells (e.g., H1975, Ba/F3 mutants) and treat with varying concentrations of this compound for a specified duration (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software to determine the relative levels of protein phosphorylation.

Experimental Workflow Visualization

Preclinical Evaluation Workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medkoo.com [medkoo.com]

- 4. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | EGFR Allosteric Inhibitor | CAS 2140807-05-0 [dcchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: JBJ-04-125-02, a Mutant-Selective Allosteric EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental evaluation of JBJ-04-125-02, a novel, potent, and orally active allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended to serve as a resource for researchers in oncology, pharmacology, and drug development.

Core Compound Data

This compound is a small molecule inhibitor that has demonstrated significant preclinical activity against mutant forms of EGFR, including those resistant to existing therapies.

| Property | Value | Source |

| Molecular Weight | 543.61 g/mol | [1] |

| Chemical Formula | C₂₉H₂₆FN₅O₃S | [1] |

| CAS Number | 2140807-05-0 (racemate) | [1] |

| Synonyms | (Rac)-JBJ-04-125-02, this compound racemate | [1] |

| Mechanism of Action | Allosteric inhibitor of mutant EGFR | [2][3] |

| Targeted Mutations | EGFRL858R/T790M, EGFRL858R/T790M/C797S | [2][3] |

| Downstream Signaling Inhibition | p-EGFR, p-AKT, p-ERK1/2 | [2][3] |

Mechanism of Action and Signaling Pathway

This compound functions as a mutant-selective allosteric inhibitor of EGFR. Unlike traditional ATP-competitive inhibitors that bind to the kinase's active site, this compound binds to a distinct, allosteric site on the EGFR protein. This binding preferentially targets EGFR with activating mutations, including the T790M and C797S resistance mutations, leading to the inhibition of its kinase activity. The inhibition of EGFR autophosphorylation subsequently blocks downstream signaling pathways critical for cancer cell proliferation and survival, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[2][3]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Cell Viability (MTS) Assay

This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.

Workflow:

Detailed Methodology:

-

Cell Seeding: Plate cells (e.g., H1975, Ba/F3 expressing mutant EGFR) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Preparation and Addition: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the appropriate cell culture medium to achieve final concentrations ranging from 0 to 1000 nM. The final DMSO concentration should not exceed 0.1%.

-

Incubation: Treat the cells with the diluted compound and incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Western Blot Analysis

This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins.

Workflow:

Detailed Methodology:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A housekeeping protein like β-actin should be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

In Vivo Efficacy Studies

These studies evaluate the anti-tumor activity of this compound in animal models.

Detailed Methodology:

-

Animal Model: Utilize immunodeficient mice bearing xenografts of human NSCLC cell lines (e.g., H1975) or genetically engineered mouse models (GEMs) expressing mutant EGFR.

-

Compound Formulation: Formulate this compound for oral administration, for example, in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80.

-

Dosing and Administration: Administer this compound via oral gavage at a specified dose (e.g., 50-100 mg/kg) and schedule (e.g., once daily). A vehicle control group should be included.

-

Tumor Volume Measurement: Measure tumor volumes periodically (e.g., twice weekly) using calipers.

-

Monitoring: Monitor the body weight and overall health of the animals throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-EGFR) to confirm target engagement.

Conclusion

This compound is a promising mutant-selective allosteric EGFR inhibitor with demonstrated preclinical efficacy in models of non-small cell lung cancer, including those with resistance mutations. Its unique mechanism of action offers a potential therapeutic strategy to overcome resistance to current EGFR-targeted therapies. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on JBJ-04-125-02: A Mutant-Selective Allosteric Inhibitor for EGFR L858R/T790M

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Activating mutations in EGFR are found in 10-30% of NSCLC patients, making it a prime therapeutic target.[1][2][3] First and second-generation TKIs, while initially effective, inevitably lead to acquired resistance, most commonly through the T790M "gatekeeper" mutation.[1] This has spurred the development of third-generation inhibitors like osimertinib, which target this resistance mutation. However, the emergence of further resistance mechanisms, such as the C797S mutation, necessitates novel therapeutic strategies.[4]

This technical guide focuses on this compound, a potent, orally active, and mutant-selective allosteric inhibitor of EGFR.[2][3][5] Unlike traditional ATP-competitive inhibitors, this compound binds to a distinct allosteric site on the EGFR kinase domain.[1][6] This document provides a comprehensive overview of its mechanism of action, preclinical efficacy against the EGFR L858R/T790M double mutant, and its potential in overcoming further resistance mutations.

Core Compound Profile

| Characteristic | Description | Source(s) |

| Compound Name | This compound | [1] |

| Synonym | (Rac)-JBJ-04-125-02 (racemate form) | [7][8][9] |

| Mechanism of Action | Mutant-selective, allosteric inhibitor of EGFR. | [1][5][7] |

| Target Profile | EGFRL858R/T790M, EGFRL858R/T790M/C797S | [2][3][5] |

| Therapeutic Potential | Treatment of NSCLC with acquired resistance to EGFR TKIs. | [1] |

| Administration | Orally active. | [2][5] |

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line / Target | Mutation Status | IC50 Value | Notes | Source(s) |

| Kinase Inhibition | EGFR | L858R/T790M | 0.26 nM | Potent and highly selective for the double mutant. | [2][3][5][8][9][10] |

| Cell Proliferation | H1975 | L858R/T790M | Low nanomolar | Comparable potency to osimertinib in this cell line. | [1][5] |

| Cell Proliferation | Ba/F3 | L858R | Effective | Inhibits proliferation. | [1][5] |

| Cell Proliferation | Ba/F3 | L858R/T790M | Effective | Inhibits proliferation. | [1][5] |

| Cell Proliferation | Ba/F3 | L858R/T790M/C797S | Effective | Overcomes the C797S resistance mutation. | [1][5] |

| Cell Proliferation | Parental Ba/F3 | Wild-Type | No inhibition | Demonstrates high selectivity for mutant EGFR over wild-type. | [1] |

| Cell Proliferation | Wild-Type EGFR Ba/F3 | Wild-Type | No inhibition | Demonstrates high selectivity for mutant EGFR over wild-type. | [1] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Study Type | Animal Model | Dosing Regimen | Key Findings | Source(s) |

| Efficacy Study | Genetically engineered mice | 50 mg/kg, oral gavage, once daily | Marked tumor regressions observed within 4 weeks of treatment. | [5][10] |

| Efficacy Study | H1975 Xenograft | 30 mg/kg, po | Significant tumor growth inhibition. | [11] |

| Pharmacokinetics (IV) | Not specified | 3 mg/kg, intravenous | Half-life: 3 hours; AUClast: 728,577 min•ng/mL. | [5][10] |

| Pharmacokinetics (Oral) | Not specified | 20 mg/kg, oral | Cmax: 1.1 µmol/L; Oral bioavailability: 3%. | [5][10] |

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket of the EGFR kinase domain. This allows it to be effective against mutations like T790M that increase ATP affinity.[1] Furthermore, its allosteric nature enables a synergistic effect when combined with ATP-competitive inhibitors like osimertinib.[1][7] This combination leads to enhanced binding of this compound to mutant EGFR, resulting in increased apoptosis and more effective inhibition of cellular growth compared to either agent alone.[1][2][7]

This compound demonstrates its anti-tumor activity by inhibiting the phosphorylation of EGFR and subsequently suppressing downstream signaling pathways critical for cell survival and proliferation, namely the PI3K/AKT and MAPK/ERK pathways.[5][10][12]

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on cited literature.

1. Cell Viability / Proliferation Assay

-

Objective: To determine the concentration-dependent effect of this compound on the proliferation of EGFR-mutant cancer cells.

-

Cell Lines:

-

Protocol:

-

Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Cells are treated with increasing concentrations of this compound (e.g., 0-1000 nM) or DMSO as a vehicle control.[5][10]

-

Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).[5][7]

-

Cell viability is assessed using a metabolic assay such as the MTS assay.[7]

-

Absorbance is read using a plate reader, and data are normalized to the DMSO control to calculate the percentage of growth inhibition.

-

IC50 values are determined by plotting the dose-response curve using non-linear regression analysis.

-

2. Western Blotting Analysis

-

Objective: To analyze the effect of this compound on the phosphorylation status of EGFR and its key downstream signaling proteins.

-

Protocol:

-

Cells are seeded and grown to approximately 70-80% confluency.

-

Cells are treated with various concentrations of this compound or osimertinib (as a comparator) for a specified time (e.g., 2-4 hours).[12]

-

Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against:

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

3. In Vivo Xenograft/Genetically Engineered Mouse Model Study

-

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.

-

Animal Model:

-

Protocol:

-

Tumors are established in mice, either by subcutaneous injection of cancer cells (xenograft) or through genetic engineering.

-

Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

-

This compound is administered via oral gavage at a specified dose (e.g., 50 mg/kg) and schedule (e.g., once daily).[5][10]

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length × width²)/2).

-

Animal body weight and general health are monitored throughout the study.

-

At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., western blotting to assess target inhibition).[13]

-

Efficacy is determined by comparing the tumor growth in the treated group to the control group.

-

Experimental Workflow Visualization

The logical flow from in vitro characterization to in vivo validation of a targeted inhibitor like this compound follows a standard preclinical drug discovery path.

Conclusion and Future Directions

This compound is a promising, mutant-selective allosteric EGFR inhibitor with potent activity against the clinically relevant L858R/T790M mutation in NSCLC.[2][5] Its efficacy as a single agent and its synergistic potential when combined with ATP-competitive inhibitors highlight its therapeutic versatility.[1][7] Notably, its ability to inhibit the C797S mutant, a key resistance mechanism to third-generation TKIs, positions it as a potential fourth-generation agent.[1][5]

Further research should focus on comprehensive IND-enabling studies, including formal toxicology and safety pharmacology, to pave the way for clinical trials. The synergistic combination with osimertinib, in particular, warrants clinical investigation as a strategy to overcome or delay resistance in patients with EGFR-mutant lung cancer.[1] The development of allosteric inhibitors like this compound represents a critical advancement in the ongoing effort to outmaneuver the dynamic landscape of EGFR TKI resistance.

References

- 1. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. This compound is a Mutant-Selective and Orally Active EGFR Inhibitor | MedChemExpress [medchemexpress.eu]

- 4. Targeting EGFRL858R/T790M and EGFRL858R/T790M/C797S resistance mutations in NSCLC: Current developments in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. selleckchem.com [selleckchem.com]

- 8. adooq.com [adooq.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | EGFR Allosteric Inhibitor | CAS 2140807-05-0 [dcchemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

JBJ-04-125-02: A Fourth-Generation Allosteric Inhibitor Targeting EGFR C797S Mutation in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies for JBJ-04-125-02, a potent and orally active fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound is a mutant-selective allosteric inhibitor designed to overcome resistance to third-generation EGFR TKIs, particularly the challenging C797S mutation in non-small cell lung cancer (NSCLC).

Executive Summary

The emergence of the C797S mutation in the EGFR kinase domain represents a significant clinical challenge, rendering third-generation covalent inhibitors like osimertinib ineffective.[1][2] this compound offers a promising therapeutic strategy by binding to an allosteric site on the EGFR kinase, distinct from the ATP-binding pocket.[3][4] This non-competitive mechanism of action allows it to inhibit the kinase activity of EGFR harboring the C797S mutation, thereby blocking downstream signaling pathways crucial for tumor proliferation and survival.[4][5] Preclinical studies have demonstrated its potent anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo, both as a single agent and in combination with other EGFR inhibitors.[6][7]

Mechanism of Action

This compound functions as a non-ATP-competitive, allosteric inhibitor of EGFR.[3][5] Unlike third-generation inhibitors that form a covalent bond with the cysteine at position 797 in the ATP-binding site, this compound binds to a distinct allosteric pocket.[3][8] The C797S mutation, a substitution of cysteine with serine, prevents this covalent bond formation, leading to resistance.[2] By targeting an alternative site, this compound circumvents this resistance mechanism.[3]

The binding of this compound induces a conformational change in the EGFR kinase domain, locking it in an inactive state.[9] This allosteric inhibition prevents the phosphorylation of EGFR and subsequently blocks the activation of downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[3][4]

Preclinical Data

The preclinical efficacy of this compound has been extensively evaluated in various in vitro and in vivo models of NSCLC harboring EGFR mutations.

In Vitro Efficacy

This compound has demonstrated potent and selective anti-proliferative activity against NSCLC cell lines with activating EGFR mutations, including the osimertinib-resistant L858R/T790M/C797S triple mutant.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| Ba/F3 | EGFR L858R/T790M | 0.26[5][7][10] |

| Ba/F3 | EGFR L858R/T790M/C797S | ~100[10] |

| H1975 | EGFR L858R/T790M | Low nanomolar concentrations[5][6] |

In Vivo Efficacy

In vivo studies using genetically engineered mouse models and patient-derived xenografts have confirmed the anti-tumor activity of this compound.

Table 2: In Vivo Efficacy of this compound

| Model | Treatment | Outcome |

| EGFR L858R/T790M/C797S genetically engineered mice | 50 mg/kg, once daily oral gavage for 15 weeks | Marked tumor regressions within 4 weeks of treatment.[5] |

| H1975 xenograft mouse model | 100 mg/kg, once daily | Inhibition of tumor growth.[11] |

Pharmacokinetics

Pharmacokinetic studies in mice have provided initial insights into the drug's profile.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Half-life (t1/2) | 3 hours[5] |

| AUC (Area Under the Curve) | 728,577 min*ng/mL (3 mg/kg IV dose)[5] |

| Cmax (Maximum Plasma Concentration) | 1.1 µmol/L (20 mg/kg oral dose)[5] |

| Oral Bioavailability | 3%[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Viability Assay (MTS Assay)

This assay is used to determine the anti-proliferative activity of this compound.[12]

-

Cell Seeding: Seed NSCLC cells (e.g., H1975) or Ba/F3 cells stably expressing EGFR mutants in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium.[4]

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in growth medium to the desired final concentrations (e.g., 0-1000 nM).[4][5] The final DMSO concentration should be kept below 0.1%.[4]

-

Treatment: Add the diluted compound to the cells and incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.[5][12]

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours at 37°C.[4]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values using non-linear regression analysis.[4]

Western Blotting

This technique is used to assess the inhibition of EGFR and its downstream signaling pathways.[6]

-

Cell Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[4]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer the proteins to a PVDF membrane.[4]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[4]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.[6][11]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

-

Analysis: Quantify the band intensities using densitometry software.[4]

Visualizations

Signaling Pathway

Caption: EGFR signaling pathway inhibited by this compound.

Experimental Workflow

References

- 1. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]

- 3. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Signaling Pathway Inhibition of JBJ-04-125-02

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBJ-04-125-02 is a fourth-generation, orally active, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] This potent and mutant-selective inhibitor has demonstrated significant anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) models harboring EGFR mutations that confer resistance to previous generations of tyrosine kinase inhibitors (TKIs).[2][3] Its distinct mechanism of action, targeting an allosteric site rather than the ATP-binding pocket, allows it to overcome resistance mutations such as T790M and C797S.[2][4] This technical guide provides a comprehensive overview of the this compound signaling pathway, its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its quantitative efficacy.

Mechanism of Action: Allosteric Inhibition of Mutant EGFR

This compound functions as a mutant-selective allosteric inhibitor of EGFR.[5] Unlike ATP-competitive TKIs, which bind to the kinase's active site, this compound binds to a distinct pocket on the EGFR protein.[2][4] This binding event induces a conformational change in the receptor, leading to its inactivation.[2] This allosteric mechanism is particularly effective against the C797S mutation, which alters the ATP-binding site and confers resistance to covalent inhibitors like osimertinib.[2]

The binding of this compound to the allosteric site has been shown to stabilize the inactive conformation of the EGFR kinase domain.[4] This prevents the receptor from adopting the active conformation necessary for autophosphorylation and subsequent activation of downstream signaling cascades.[4] The primary signaling pathways inhibited by this compound are the PI3K/AKT and MAPK/ERK pathways, both of which are critical for cell proliferation, survival, and growth.[6][7]

Interestingly, studies have revealed a synergistic relationship between this compound and the ATP-competitive inhibitor osimertinib.[8][9] Osimertinib has been shown to enhance the binding of this compound to mutant EGFR.[5][8] This combination leads to increased apoptosis and more effective inhibition of cellular growth compared to either agent alone.[5][9]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various EGFR-mutant cell lines.

Table 1: In Vitro Cell Viability (IC₅₀) of this compound

| Cell Line | EGFR Mutation Status | IC₅₀ (nM) |

| Ba/F3 | L858R/T790M | 0.26[6][10] |

| Ba/F3 | L858R/T790M/C797S | ~30[11] |

| H1975 | L858R/T790M | Low nanomolar range[8][11] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome |

| EGFRL858R/T790M/C797S genetically engineered mice | 50 mg/kg, oral gavage, once daily for 15 weeks | Marked tumor regressions within 4 weeks of treatment.[6] |

Signaling Pathway and Experimental Workflow Diagrams

EGFR Signaling Pathway Inhibition by this compound

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. benchchem.com [benchchem.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Single and Dual Targeting of Mutant EGFR with an Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ebiohippo.com [ebiohippo.com]

- 11. benchchem.com [benchchem.com]

The Allosteric EGFR Inhibitor JBJ-04-125-02: A Deep Dive into its Downstream Effects on the AKT Pathway

For Immediate Release

BOSTON, MA – A comprehensive technical analysis of the mutant-selective allosteric EGFR inhibitor, JBJ-04-125-02, reveals its significant impact on the downstream AKT signaling pathway, offering a promising avenue for researchers and drug development professionals in oncology. This guide provides an in-depth look at the inhibitor's mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.

This compound is a potent, orally active inhibitor of Epidermal Growth Factor Receptor (EGFR), demonstrating high selectivity for mutant forms of the receptor, including those resistant to conventional therapies.[1][2][3][4] Its allosteric mechanism, binding to a site distinct from the ATP-binding pocket, allows it to overcome resistance mutations that render ATP-competitive inhibitors ineffective.[5][6] This unique mode of action leads to the potent inhibition of downstream signaling cascades, most notably the PI3K/AKT pathway, a critical regulator of cell survival and proliferation.

Mechanism of Action: Inhibition of EGFR and Downstream Signaling

This compound functions by binding to an allosteric site on the EGFR kinase domain.[5][6] This binding event modulates the receptor's conformation, leading to the inhibition of its kinase activity. Consequently, the autophosphorylation of EGFR is reduced, preventing the recruitment and activation of downstream signaling proteins. This disruption of the initial signaling event has profound effects on major downstream pathways, including the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.[7][8]

Studies have consistently shown that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of AKT (p-AKT), a key node in the pathway.[7][8][9] By inhibiting AKT activation, this compound effectively curtails the pro-survival and proliferative signals that are aberrantly activated in many EGFR-mutant cancers.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified across various preclinical models, demonstrating its efficacy in inhibiting both EGFR and the downstream AKT pathway.

| Parameter | Cell Line / Model | Value | Reference |

| IC50 | Ba/F3 - EGFR L858R/T790M | 0.26 nM | [2][4][10] |

| IC50 | NCI-H1975 | 1.25 µM | [2] |

| Inhibition of p-AKT | H1975 cells | Dose-dependent decrease | [7][8] |

| Inhibition of p-AKT | EGFR L858R/T790M/C797S Ba/F3 cells | Dose-dependent decrease | [9] |

| In vivo Efficacy | EGFR L858R/T790M/C797S GEM mice (50 mg/kg) | Marked tumor regression | [2] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and experimental validation of this compound's effect on the AKT pathway, the following diagrams are provided.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: NSCLC cells (e.g., H1975) or Ba/F3 cells expressing EGFR mutants are seeded in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium.[5]

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and further diluted in growth medium to achieve the desired final concentrations (e.g., 0-1000 nM).[2][5] The final DMSO concentration should be maintained below 0.1%.[5]

-

Treatment: The diluted compound is added to the cells and incubated for 72 hours at 37°C.[1]

-

MTS Reagent Addition: After the incubation period, MTS reagent is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C.[5]

-

Data Acquisition: The absorbance at 490 nm is measured using a microplate reader.[5]

-

Data Analysis: Cell viability is calculated as a percentage relative to DMSO-treated control cells. IC50 values are determined using non-linear regression analysis.[5]

Western Blotting for Phospho-AKT Analysis

-

Cell Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 2-24 hours).[5]

-

Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.[5]

-